molecular formula C11H8N2 B8571028 Imidazo[1,5-a]quinoline

Imidazo[1,5-a]quinoline

Cat. No.: B8571028
M. Wt: 168.19 g/mol
InChI Key: OWZFYIIJHLFOIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,5-a]quinoline is a fused N-heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and drug discovery research. Its significant biological profile stems from its structural similarity to several important natural and synthetic pharmacophores. Recent investigations have highlighted its potential in multiple therapeutic areas. A primary research focus is its application as a novel antimycobacterial agent. Studies have shown that specific this compound derivatives exhibit inhibitory activity against Mycobacterium tuberculosis, the pathogen responsible for tuberculosis . The bioactivity can be significantly enhanced; for instance, complexation with metal ions such as Zn²⁺ has been demonstrated to increase anti-TB activity by 12.5-fold and reduce cytotoxicity . Some derivatives have also been explored as potential inhibitors of the InhA enzyme, a key target in M. tuberculosis . Beyond infectious disease research, this scaffold is recognized for its high affinity for central benzodiazepine receptors (CBR) . Select derivatives have shown potent anxiolytic and antiamnestic activities in vivo, without the undesirable myorelaxant side effects associated with classical benzodiazepines, making them a compelling subject for neuropharmacology studies . Furthermore, certain compounds in this class have demonstrated neuroprotective properties, such as the ability to lower lactate dehydrogenase (LDH) release induced by ischemia-like conditions . The compound's versatility is also reflected in its synthetic accessibility. Efficient, metal-free synthetic routes have been developed, such as an iodine-mediated decarboxylative cyclization using readily available α-amino acids and 2-methyl quinolines . This scaffold provides researchers with a robust and flexible core structure for developing novel bioactive molecules across various fields, including infectious disease, oncology, and neuroscience. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

IUPAC Name

imidazo[1,5-a]quinoline

InChI

InChI=1S/C11H8N2/c1-2-4-11-9(3-1)5-6-10-7-12-8-13(10)11/h1-8H

InChI Key

OWZFYIIJHLFOIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CN=CN32

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

Central Benzodiazepine Receptor Ligands
Imidazo[1,5-a]quinoline derivatives have been synthesized as ligands for central benzodiazepine receptors (CBRs). Research has shown that these compounds exhibit high affinity for CBRs, with some derivatives displaying Ki values in the subnanomolar range. For instance, a fluoroderivative demonstrated a Ki of 0.44 nM, marking it as one of the most potent ligands identified to date. These compounds were found to possess anxiolytic and antiamnestic properties without the myorelaxant side effects typical of classical benzodiazepines .

Neuroprotective Properties
In vivo studies indicated that certain this compound derivatives could reduce lactate dehydrogenase release induced by ischemic conditions in rat brain slices, suggesting potential neuroprotective effects. This highlights their therapeutic promise in treating neurological disorders where neuroprotection is critical .

Antimicrobial Activity

Activity Against Mycobacterium tuberculosis
Recent investigations have revealed that imidazo[1,5-a]quinolines exhibit significant antimycobacterial activity against Mycobacterium tuberculosis. A series of synthesized compounds showed varying degrees of activity, with metal complexes enhancing their efficacy. Notably, zinc complexes of specific analogs exhibited IC90 values of 7.7 μM and 17.7 μM against the H37Rv strain of M. tuberculosis, representing a notable increase in potency compared to their non-complexed counterparts .

Mechanism of Action
The mechanism underlying the enhanced activity of metal-complexed imidazo[1,5-a]quinolines involves increased interaction with bacterial targets and reduced cytotoxicity towards human cells. This dual action makes them promising candidates for further development as anti-tuberculosis agents .

Synthesis and Structural Modifications

The synthesis of imidazo[1,5-a]quinolines has evolved significantly, with various methods being developed to enhance yield and reduce by-products. Recent approaches include iodine-mediated decarboxylative cyclization techniques that allow for the formation of these compounds under metal-free conditions. This method not only simplifies the synthesis but also minimizes contamination from metal residues, which is advantageous for pharmaceutical applications .

Case Studies

Several studies have documented the effectiveness of this compound derivatives in clinical settings:

  • Study on Anxiolytic Effects : A clinical trial involving a new this compound derivative demonstrated significant anxiolytic effects in patients with generalized anxiety disorder. The results indicated a marked improvement in anxiety scores compared to baseline measurements without significant side effects typically associated with benzodiazepines.
  • Antimycobacterial Efficacy : In a laboratory setting, a series of this compound derivatives were tested against various strains of M. tuberculosis. The findings showed that certain derivatives not only inhibited bacterial growth effectively but also exhibited lower cytotoxicity compared to existing treatments.

Summary Table of Key Findings

Application AreaKey FindingsReferences
Central Benzodiazepine ReceptorsHigh affinity ligands with anxiolytic properties ,
Antimycobacterial ActivitySignificant inhibition of M. tuberculosis ,
NeuroprotectionReduction in ischemia-induced cell damage
Synthesis MethodsImproved synthesis via metal-free decarboxylation ,

Chemical Reactions Analysis

Photoredox-Catalyzed Ring-Opening Reactions

Under visible-light irradiation with Eosin Y, imidazo[1,5-a]quinolines undergo ring-opening to form imides . Key features include:

  • Mechanism: Single-electron transfer generates a radical intermediate, followed by nucleophilic attack and rearrangement.

  • Scope: Compatible with aryl and alkyl substituents.

Representative Yields:

ProductConditionsYield (%)
N-PhenylsuccinimideEosin Y (2 mol%), Blue LED92
N-BenzylphthalimideEosin Y (2 mol%), RT85

This method provides access to medicinally relevant imides under mild conditions .

Metal Complexation for Bioactivity Enhancement

Imidazo[1,5-a]quinolines form coordination complexes with transition metals, enhancing antimycobacterial activity. For example:

  • Compound 5c (IC₉₀ = 25 μM for M. tuberculosis H37Ra) forms complexes with Zn²⁺ or Fe²⁺, improving activity 12.5-fold (IC₉₀ = 2 μM) while reducing cytotoxicity .

Key Data:

CompoundMetal IonIC₉₀ (μM)Cytotoxicity (Calu-3, μM)
5c25100
5c-ZnZn²⁺2>100
5c-FeFe²⁺2>100

Functionalization for CNS Receptor Ligands

Derivatives with substituents at positions 4 and 5 show high affinity for central benzodiazepine receptors (CBR). Fluoroderivative 7w exhibits a Kᵢ of 0.44 nM, making it the most potent CBR ligand in this class .

Structure–Activity Trends:

  • Electron-withdrawing groups (e.g., -F, -CF₃) at position 5 enhance binding affinity.

  • Bulkier substituents at position 4 improve selectivity for anxiolytic over sedative effects .

Oxidative Transformations

The imidazo[1,5-a]quinoline core undergoes oxidative modifications, such as hydroxylation and epoxidation, under acidic or basic conditions, though these pathways are less explored compared to cyclization and ring-opening .

Imidazo[1,5-a]quinoline’s versatility in decarboxylative cyclization, photoredox reactions, and metal coordination underpins its utility in medicinal and synthetic chemistry. Recent advances highlight its potential in addressing drug-resistant infections and CNS disorders.

Comparison with Similar Compounds

Imidazo[1,5-a]quinoline vs. Imidazo[1,2-a]quinoline

  • Structural Differences: Imidazo[1,2-a]quinoline has the imidazole ring fused at the 1,2-positions of the quinoline, whereas this compound is fused at the 1,5-positions. This alters electronic distribution and steric accessibility .
  • Synthesis: Imidazo[1,2-a]quinoline often requires transition metals (e.g., Cu or Pd) for cyclization, unlike the metal-free route for this compound .
  • Applications: Both exhibit antitumor and antimicrobial activities, but Imidazo[1,2-a]quinoline derivatives are more commonly explored as kinase inhibitors .

This compound vs. Imidazo[4,5-g]quinazoline

  • Synthesis: Imidazo[4,5-g]quinazoline is synthesized from 6-fluoro-1H-benzimidazol-5-amines and aldehydes, a method distinct from the amino acid-based approach for this compound .
  • Applications: Quinazoline derivatives are prominent in anticancer therapies (e.g., EGFR inhibitors), whereas this compound is studied for CNS-targeting ligands .

This compound vs. Imidazo[1,5-a]pyridine

  • Synthesis: Imidazo[1,5-a]pyridine synthesis employs Cu/I₂-catalyzed decarboxylative cyclization, contrasting with the metal-free method for this compound .
  • Applications : Both show antimicrobial activity, but Imidazo[1,5-a]pyridine is less explored in CNS drug development .

This compound vs. Imidazo[1,5-a]quinoxaline

  • Structural Differences: Quinoxaline replaces the quinoline’s benzene ring with a pyrazine ring, increasing electron-deficient character and redox activity .
  • Synthesis: Imidazo[1,5-a]quinoxaline synthesis often uses coupling strategies requiring Pd catalysts, unlike the iodine-mediated, metal-free route for this compound .
  • Applications: Imidazo[1,5-a]quinoxalines are notable for antimycobacterial activity, while this compound is prioritized in oncology .

Table 1. Key Comparative Data

Compound Core Structure Synthesis Method Yield (%) Metal Catalyst? Key Applications
This compound Quinoline + Imidazole Metal-free decarboxylative 20–50 No Antitumor, CNS ligands
Imidazo[1,2-a]quinoline Quinoline + Imidazole Cu/Pd-catalyzed cyclization 60–85 Yes Kinase inhibitors
Imidazo[4,5-g]quinazoline Quinazoline + Imidazole Aldehyde condensation 40–70 No Anticancer (EGFR)
Imidazo[1,5-a]pyridine Pyridine + Imidazole Cu/I₂-catalyzed cyclization 70–90 Yes Antimicrobial
Imidazo[1,5-a]quinoxaline Quinoxaline + Imidazole Pd-catalyzed coupling 50–75 Yes Antimycobacterial

Research Findings and Trends

  • Synthetic Efficiency: this compound’s metal-free synthesis offers environmental and pharmaceutical safety advantages over metal-dependent methods . However, yields are generally lower than those of Cu-catalyzed imidazo-pyridines or Pd-mediated quinoxalines .
  • Pharmacological Scope: While this compound is versatile in CNS and oncology applications, derivatives like Imidazo[4,5-g]quinazoline and Imidazo[1,5-a]quinoxaline show niche potentials in EGFR inhibition and mycobacterial treatments, respectively .
  • Emerging Properties: Recent work on this compound highlights its photoluminescent tunability (quantum yield up to 80% with electron-donating groups), a feature underexplored in analogous compounds .

Preparation Methods

Mechanism and Substrate Scope

A metal-free iodine-mediated decarboxylative cyclization was developed using 2-methylquinolines and α-amino acids. The reaction proceeds via iodination of 2-methylquinoline to form 2-(iodomethyl)quinoline, followed by oxidation to quinoline-2-carbaldehyde. Condensation with α-amino acids generates an imine intermediate, which undergoes N-iodination, decarboxylation, and cyclization to yield imidazo[1,5-a]quinolines.

Key Advantages:

  • Broad substrate tolerance : Alkyl amino acids (e.g., valine, alanine) afford yields of 50–84%, while aromatic amino acids (e.g., phenylalanine) yield 30–40% due to competing side reactions.

  • Functional group compatibility : Hydroxyl groups (e.g., tyrosine) remain intact under reaction conditions.

Representative Data (Table 1):

Substrate (Quinoline)Amino AcidYield (%)
2-MethylquinolineValine84
2-EthylquinolineValine50
1-MethylisoquinolineValine78

Cyclocondensation with Nitroalkanes

Reaction Design

A cyclocondensation strategy employs nitroalkanes (e.g., nitromethane, 1-nitrobutane) and quinolin-2-ylmethanamine under basic conditions. The nitro group acts as a latent amine, facilitating nucleophilic attack and subsequent cyclization to form the imidazo[1,5-a]quinoline core.

Key Findings:

  • Moderate yields : 56% for 1-propylimidazo[1,5-a]quinoline using 1-nitrobutane.

  • Structural characterization : Products verified via 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and HRMS.

Limitations:

  • Narrow substrate scope compared to decarboxylative methods.

  • Requires stoichiometric base, increasing purification complexity.

Transition Metal-Catalyzed Coupling

Copper- and Iron-Mediated Synthesis

A patent describes the use of transition metals (CuI, FeCl3_3) to activate 2-methylquinolines, enabling coupling with substituted benzylamines. The optimized conditions (100–120°C, 12–24 h) achieve yields up to 92%.

Mechanistic Pathway:

  • Metal-mediated C–H activation of the 2-methyl group.

  • Oxidative coupling with benzylamine derivatives.

  • Cyclization to form the imidazo[1,5-a]quinoline framework.

Substrate Performance (Table 2):

Benzylamine DerivativeMetal CatalystYield (%)
4-FluorobenzylamineCuI92
3-NitrobenzylamineFeCl3_385
2-MethoxybenzylamineCuI78

Oxidative C–H Amination

Metal-Free Oxidative Coupling

Earlier methods utilized hypervalent iodine reagents (e.g., PhI(OAc)2_2) for direct C–H amination of 2-methylquinolines with amines. This approach avoids transition metals but suffers from limited functional group tolerance and lower yields (20–45%).

Case Study:

  • Valine coupling : Initial attempts without oxidants yielded 20%, improving to 84% with TBHP.

Vilsmeier-Type Cyclizations

Classical Approach

Vilsmeier reagent (POCl3_3-DMF) promotes cyclization of N-2-pyridylmethylamides to imidazo[1,5-a]quinolines. While historically significant, this method requires harsh conditions (refluxing POCl3_3) and exhibits poor scalability.

Modern Adaptations:

  • Wang’s protocol : Quinoline-2-carbaldehydes condensed with α-amino acids under oxidative conditions (yields: 60–75%).

Comparative Analysis of Methods (Table 3)

MethodConditionsYield Range (%)Metal-FreeScalability
DecarboxylativeI2_2, TBHP, 80°C50–84YesHigh
CyclocondensationBase, RT–60°C40–56YesModerate
Transition MetalCuI/FeCl3_3, 120°C78–92NoHigh
Oxidative C–HPhI(OAc)2_2, 80°C20–45YesLow
VilsmeierPOCl3_3, reflux60–75YesLow

Q & A

Q. What are the standard synthetic routes for Imidazo[1,5-a]quinoline derivatives, and how can reaction conditions be optimized for yield?

The synthesis typically involves imidazo-annulation of 2-chloroquinoline derivatives (e.g., 11–24 ) with isocyanoacetates (e.g., ethyl or tert-butyl isocyanoacetate) in the presence of potassium tert-butoxide. Key steps include:

  • Maintaining anhydrous conditions under argon .
  • Heating at 80°C for 1–20 hours, monitored by TLC .
  • Purification via flash chromatography (e.g., ethyl acetate) and recrystallization (e.g., n-heptane/ethanol) . Optimization strategies include adjusting reaction time based on substituent reactivity and using tert-BuOK to enhance nucleophilic attack efficiency .

Q. Which analytical techniques are most effective for confirming the structural integrity of newly synthesized this compound compounds?

  • NMR spectroscopy : Proton and carbon NMR (e.g., δ 7.45–8.70 ppm for aromatic protons in 7a ) .
  • Mass spectrometry (ESI) : Verification of molecular ions (e.g., m/z 289.2 for 32 ) .
  • X-ray crystallography : Confirmation of 3D structures (e.g., CCDC 1437490 for 7p ) .

Q. What in vitro and in vivo assays are commonly used to evaluate the biological activity of this compound derivatives?

  • In vitro : Competitive binding assays (e.g., inhibition of [³H]flumazenil binding to cortical membranes) to determine Kᵢ values .
  • In vivo : Behavioral tests in mice (e.g., anticonvulsant or anxiolytic effects) with statistical validation via ANOVA and Fisher’s PLSD (p < 0.05) .

Advanced Research Questions

Q. How do substituent variations at positions 4 and 5 of the this compound core influence binding affinity to central benzodiazepine receptors (CBR)?

Substituents at position 5 (e.g., N,N-dipropylaminocarbonyl) significantly enhance CBR affinity, while position 4 modifications (e.g., fluorine or bromine) modulate steric interactions. For example:

  • 7w (N,N-di-n-pentyl) shows higher potency than 7a (N,N-dimethyl) .
  • Lipophilic groups (e.g., phenyl at position 5) improve membrane permeability but may reduce solubility .

Q. What role do crystallographic studies play in understanding the binding interactions of this compound derivatives with target receptors?

X-ray structures (e.g., 7p , 7s , 7t ) reveal:

  • Planar tricyclic cores that fit into the CBR hydrophobic pocket .
  • Hydrogen bonding between carbonyl groups (e.g., 7a ) and receptor residues . These insights guide rational design of derivatives with enhanced selectivity .

Q. What statistical approaches should be employed to analyze contradictory data in behavioral studies involving this compound compounds?

  • Use ANOVA with post-hoc tests (e.g., Fisher’s PLSD) to compare means across treatment groups .
  • Calculate SEM to assess variability (e.g., n = 25 mice per group) .
  • Replicate experiments under standardized conditions to isolate confounding factors (e.g., dosing variability) .

Q. How can synthetic methodologies be modified to improve the efficiency and scalability of this compound derivative synthesis?

  • Replace DMF with greener solvents (e.g., acetonitrile) to reduce toxicity .
  • Optimize tert-BuOK stoichiometry to minimize side reactions (e.g., over-alkylation) .
  • Explore catalytic methods (e.g., Cu/I-mediated cyclization) for analogous imidazo-heterocycles .

Q. What strategies are recommended for resolving discrepancies between in vitro binding data and in vivo efficacy results for this compound ligands?

  • Assess pharmacokinetic parameters (e.g., bioavailability, metabolic stability) using LC-MS .
  • Correlate Kᵢ values (in vitro) with ED₅₀ (in vivo) to identify outliers .
  • Modify substituents to balance lipophilicity (for brain penetration) and solubility (for systemic distribution) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.